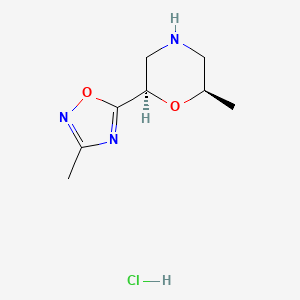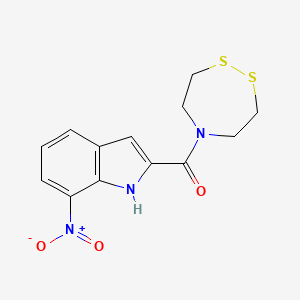
1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone, also known as DTNM, is a chemical compound that has been widely used in scientific research due to its potential as a pharmacological tool. DTNM is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone selectively inhibits the activity of GABA(A) receptors by binding to a specific site on the receptor. The binding of 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone to the receptor reduces the activity of the receptor, leading to a decrease in the inhibitory effect of GABA on neuronal activity. 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone also modulates the activity of voltage-gated calcium channels by reducing the influx of calcium ions into the cell. This leads to a decrease in the release of neurotransmitters, which can affect neuronal activity.
Biochemical and Physiological Effects:
1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the activity of GABA(A) receptors, leading to a decrease in the inhibitory effect of GABA on neuronal activity. 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone has also been shown to reduce the influx of calcium ions into the cell, leading to a decrease in the release of neurotransmitters. These effects can affect neuronal activity and may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone has several advantages as a pharmacological tool for studying neuronal function. The compound is selective for GABA(A) receptors and voltage-gated calcium channels, making it a useful tool for studying the role of these receptors in neuronal function. 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone is also relatively stable and can be used in a variety of experimental conditions. However, 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone has some limitations as a pharmacological tool. The compound has a relatively short half-life, which can make it difficult to use in long-term experiments. 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone also has some potential side effects, including effects on cardiovascular function.
Direcciones Futuras
There are several future directions for the use of 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone in scientific research. One potential direction is the study of the role of GABA(A) receptors and voltage-gated calcium channels in neurological disorders, such as epilepsy and anxiety disorders. 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone may also be useful in the development of new pharmacological treatments for these disorders. Another potential direction is the study of the effects of 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone on other neurotransmitter systems, such as the dopamine and serotonin systems. This may lead to the development of new treatments for psychiatric disorders. Finally, the development of new synthetic methods for 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone may improve the efficiency and yield of the synthesis process, making the compound more widely available for scientific research.
Métodos De Síntesis
1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone has been synthesized using various methods, including the reaction of 2-aminobenzonitrile with 2,2'-dithiobis(acetamide) and the reaction of 7-nitroindole-2-carbaldehyde with 1,2,5-thiadiazepane-5-thione. The latter method is more efficient and has been widely used in the synthesis of 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone. The reaction involves the condensation of the aldehyde and the thiadiazepane-5-thione in the presence of a base, followed by the addition of a nitro group to the indole ring using nitric acid.
Aplicaciones Científicas De Investigación
1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone has been used in scientific research as a pharmacological tool due to its potential as a modulator of neuronal activity. The compound has been shown to selectively inhibit the activity of GABA(A) receptors, which are important for the regulation of neuronal excitability. 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. These properties make 1,2,5-Dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone a useful tool for studying the role of GABA(A) receptors and calcium channels in neuronal function.
Propiedades
IUPAC Name |
1,2,5-dithiazepan-5-yl-(7-nitro-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c17-13(15-4-6-20-21-7-5-15)10-8-9-2-1-3-11(16(18)19)12(9)14-10/h1-3,8,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMUPOCPXQTDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)
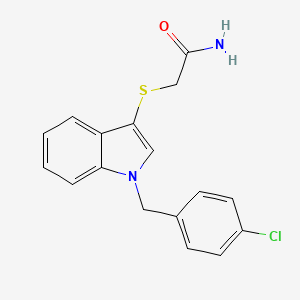
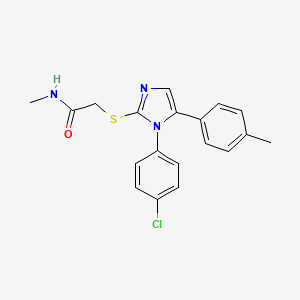
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

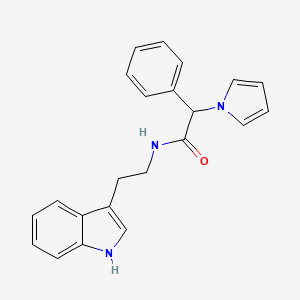
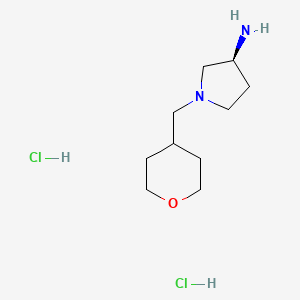
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)

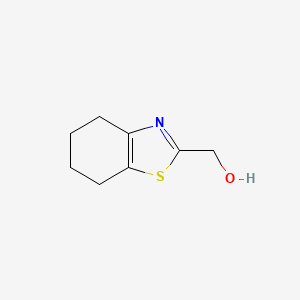
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2706864.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2706865.png)
